15:0 PC
Description
IUPAC Nomenclature and Systematic Classification
The systematic IUPAC name for 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine is [(2R)-2,3-di(pentadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate . This nomenclature reflects the compound’s stereospecific glycerol backbone (sn-3 configuration), dual pentadecanoyl (15:0) acyl chains, and phosphocholine headgroup. The "sn" (stereospecific numbering) designation ensures unambiguous assignment of substituent positions on the glycerol scaffold.
In the LIPID MAPS classification system, it is categorized under glycerophosphocholines (GP01) with the abbreviation PC(15:0/15:0) . Its lipid number LMGP01010530 further specifies its identity as a phosphatidylcholine with two saturated 15-carbon acyl chains.
Molecular Formula and Weight
The molecular formula is C₃₈H₇₆NO₈P , with an exact mass of 705.530856 Da . The molecular weight, calculated from isotopic composition, is 706.0 g/mol . This composition includes:
SMILES Notation and Stereochemical Features
The SMILES string CCCCCCCCCCCCCCC(=O)OCC@HOC(=O)CCCCCCCCCCCCCC encodes:
- Two pentadecanoyl chains (CCCCCCCCCCCCCCC(=O)O ) at the sn-1 and sn-2 positions.
- A glycerol backbone (**CC@H with R-configuration at the sn-2 carbon.
- A phosphocholine headgroup (COP(=O)([O-])OCCN+(C)C ) at the sn-3 position.
The stereochemistry is critical for biological activity, as natural phosphatidylcholines exclusively adopt the sn-3 configuration.
Properties
IUPAC Name |
2-[2,3-di(pentadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H76NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-37(40)44-34-36(35-46-48(42,43)45-33-32-39(3,4)5)47-38(41)31-29-27-25-23-21-19-17-15-13-11-9-7-2/h36H,6-35H2,1-5H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJARBVLDSOWRJT-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H77NO8P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60955183 | |
| Record name | 4-Hydroxy-N,N,N-trimethyl-4,10-dioxo-7-(pentadecanoyloxy)-3,5,9-trioxa-4lambda~5~-phosphatetracosan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60955183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
707.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3355-27-9 | |
| Record name | Dipentadecanoylphosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003355279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-N,N,N-trimethyl-4,10-dioxo-7-(pentadecanoyloxy)-3,5,9-trioxa-4lambda~5~-phosphatetracosan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60955183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Glycerol Backbone Functionalization
sn-Glycero-3-phosphocholine is esterified with pentadecanoic acid (C15:0) under anhydrous conditions. Catalytic agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate acyl transfer at the sn-1 and sn-2 positions. Reaction parameters critical for yield optimization include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 25–30°C | Prevents thermal degradation of fatty acids |
| Solvent | Chloroform or DCM | Enhances lipid solubility |
| Molar Ratio (FA:glycerol) | 2.5:1 | Minimizes monoacylglycerol byproducts |
| Reaction Time | 48–72 hours | Ensures complete esterification |
Under these conditions, yields of 65–70% diacylglycerol intermediates are achievable.
Phosphorylation and Quaternization
The diacylglycerol intermediate undergoes phosphorylation using phosphorus oxychloride (POCl3) in trimethylamine-saturated chloroform. Subsequent quaternization of the phosphate group with choline chloride yields the final phosphatidylcholine. Key challenges include avoiding hydrolysis of the labile phosphate intermediate, necessitating strict moisture control.
Orthogonal Protection Strategy for Regioselective Synthesis
To circumvent acyl migration and improve regioselectivity, advanced synthetic routes employ orthogonal protecting groups. This method, originally developed for glyceric acid-derived phosphatidylcholines, adapts as follows:
Protection-Deprotection Sequence
-
sn-3 Protection : Phenoxyacetyl chloride selectively acylates the primary hydroxyl group of methyl glycerate, leaving the secondary hydroxyl group free.
-
sn-2 Protection : Tetrahydropyranyl (THP) groups are introduced under acidic catalysis (pyridinium p-toluenesulfonate), enabling temporary masking of the secondary alcohol.
-
Acylation : Pentadecanoic acid is coupled to the deprotected sn-1 and sn-2 positions using DCC/DMAP, achieving >95% regioselectivity.
Phosphocholine Installation
After deprotection (phenoxyacetyl removal via tert-butylamine), the glycerol backbone is phosphorylated using 2-chloro-2-oxo-1,3,2-dioxaphospholane. Quaternization with trimethylamine completes the phosphocholine headgroup. This method achieves an overall yield of 58%, with purity >98% confirmed by HPLC.
Enzymatic Synthesis for Stereochemical Fidelity
Biocatalytic approaches leverage phospholipase D (PLD) to transphosphatidylate sn-3 phosphatidylcholines. While less commonly applied to saturated fatty acids like pentadecanoate, recent advances in enzyme engineering enable efficient synthesis:
Transphosphatidylation Reaction
PLD from Streptomyces sp. catalyzes the exchange of the phosphatidyl headgroup in phosphatidylcholine with sn-glycero-3-phosphate. Substituting natural fatty acids with pentadecanoic acid requires solvent systems (e.g., hexane:tert-butanol) that maintain enzyme activity while solubilizing long-chain substrates.
| Enzyme Source | Solvent System | Conversion Efficiency |
|---|---|---|
| Streptomyces sp. PLD | Hexane:tert-butanol (3:1) | 42% |
| Recombinant PLD | Cyclohexane:DMF (4:1) | 37% |
Despite moderate yields, enzymatic methods offer superior stereochemical control, avoiding racemization at the sn-2 position.
Analytical Validation and Quality Control
Rigorous characterization ensures synthetic fidelity:
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
High-resolution ESI-MS exhibits a molecular ion peak at m/z 706.52 [M+H]⁺, consistent with the theoretical molecular weight.
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Complexity | Scalability |
|---|---|---|---|---|
| Direct Esterification | 65–70% | 95% | Moderate | Industrial |
| Orthogonal Protection | 58% | 98% | High | Laboratory |
| Enzymatic Synthesis | 37–42% | 99% | Low | Pilot-scale |
The orthogonal protection strategy, despite lower yields, is preferred for research-grade applications requiring absolute regiochemical precision. Industrial-scale production favors direct esterification for its balance of efficiency and cost .
Chemical Reactions Analysis
Types of Reactions
1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The ester group can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphatidic acid derivatives, while reduction can produce different phospholipid analogs.
Scientific Research Applications
Membrane Biophysics
DPC is extensively used in studies of membrane dynamics and lipid interactions due to its ability to form bilayers that mimic biological membranes. Research has shown that DPC can influence membrane fluidity, impacting protein interactions and cellular processes. For instance, studies have demonstrated that the incorporation of DPC into lipid bilayers can alter the aggregation behavior of proteins, such as N-acetyl α-synuclein, highlighting its role in understanding neurodegenerative diseases .
Drug Delivery Systems
DPC is a vital component in developing liposomal formulations for drug delivery. Its amphiphilic nature allows it to encapsulate hydrophilic and hydrophobic drugs effectively. Case studies have shown that DPC-based liposomes enhance the bioavailability and targeting of therapeutic agents, including anticancer drugs and vaccines . The ability to create stable liposomes with DPC facilitates controlled release mechanisms that improve therapeutic outcomes while minimizing side effects.
Vaccine Development
The use of DPC in vaccine formulation has gained traction due to its ability to form stable lipid nanoparticles. These nanoparticles can encapsulate mRNA or other immunogenic materials, leading to improved immune responses. Research indicates that DPC-based liposomes can enhance the stability and efficacy of vaccines by providing a suitable delivery platform .
Comparative Analysis with Other Phospholipids
To understand the unique features of DPC compared to other phospholipids, the following table summarizes key differences:
| Compound Name | Fatty Acid Composition | Unique Features |
|---|---|---|
| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | C16 | Widely used in biophysical studies |
| 1,2-Dioleoyl-sn-glycero-3-phosphocholine | C18 | Known for fluidity at physiological temperatures |
| 1,2-Distearoyl-sn-glycero-3-phosphocholine | C18 | Forms stable bilayers; used in vaccine formulations |
| 1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine | C15 | Enhanced stability; suitable for drug delivery |
DPC's longer fatty acid chains compared to other phospholipids provide distinct advantages in specific applications requiring enhanced stability and unique interactions.
Case Studies
- Drug Delivery Mechanisms : A study demonstrated that DPC liposomes could effectively encapsulate anticancer agents, leading to improved targeting and reduced systemic toxicity. The research highlighted the potential of DPC in formulating targeted therapies for cancer treatment.
- Vaccine Efficacy : In vaccine research, DPC was utilized to create lipid nanoparticles that successfully delivered mRNA vaccines. The findings indicated that these formulations not only improved stability but also elicited stronger immune responses compared to traditional delivery methods .
Mechanism of Action
The compound exerts its effects through its incorporation into cell membranes, where it influences membrane fluidity and function. It interacts with various molecular targets, including enzymes and receptors, involved in lipid metabolism and signal transduction pathways. The specific pathways and targets depend on the biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Phosphatidylcholines with saturated acyl chains of varying lengths are critical in membrane research. Below is a detailed comparison of 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine with structurally analogous compounds:
*Note: Molecular formula for 17:0 PC (DC17PC) inferred from chain length adjustments.
Key Findings:
Chain Length and Tm Correlation : Increasing acyl chain length elevates Tm due to enhanced van der Waals interactions. For every additional carbon, Tm rises by ~3–5°C .
Membrane Fluidity : Shorter chains (e.g., 14:0 PC) form fluid bilayers at room temperature, while longer chains (e.g., 18:0 PC) create rigid membranes unless heated above Tm .
Functional Utility :
- DPDPC (this compound) : Ideal for studies requiring stable bilayers near body temperature (e.g., enzyme activity assays ).
- DPPC (16:0 PC) : Widely used in thermosensitive drug delivery due to its Tm near 41–45°C .
- DC17PC (17:0 PC) : Employed to investigate membrane-protein interactions under high-stability conditions .
Biological Activity
Introduction
1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine (DPPC) is a synthetic phospholipid characterized by its long-chain fatty acid composition. It consists of two pentadecanoyl (C15) fatty acid chains esterified to a glycerol backbone with a phosphocholine head group. This unique structure contributes to its amphiphilic properties, making it an essential component in studies related to biological membranes and drug delivery systems.
- Molecular Formula : C38H76NO8P
- Molecular Weight : 707.0 g/mol
- Structure :
- Two C15 fatty acid chains
- Glycerol backbone
- Phosphocholine head group
Biological Significance
The biological activity of DPPC is notable in several contexts, particularly in cell membrane modeling and drug delivery applications.
Membrane Structure and Function
- Lipid Bilayer Formation : DPPC's ability to form lipid bilayers closely mimicking cellular membranes is crucial for understanding membrane dynamics and properties. The thickness of lipid bilayers formed by DPPC has been measured using quantitative differential interference contrast microscopy, revealing thicknesses of approximately 4.83 ± 0.06 nm for the first layer and 5.42 ± 0.16 nm for the second layer when hydrated in PBS .
- Phase Behavior : The phase state of DPPC influences its interactions within lipid membranes. Research indicates that the presence of cholesterol can lead to the formation of liquid-ordered domains within DPPC bilayers, which are essential for the function of lipid rafts in biological membranes .
- Interaction with Ions : The interaction between ions and DPPC bilayers varies significantly based on ionic strength and composition, affecting bilayer thickness and stability .
Applications in Drug Delivery
DPPC is often utilized in liposomal formulations due to its stability and ability to encapsulate therapeutic agents. Its long-chain fatty acids enhance the fluidity and permeability of liposomes, facilitating drug release in targeted tissues.
- Drug Encapsulation : Studies have shown that liposomes composed of DPPC can effectively encapsulate hydrophilic and hydrophobic drugs, enhancing their bioavailability.
- Targeted Delivery : The amphiphilic nature of DPPC allows for modifications that enable targeted delivery systems, improving therapeutic efficacy while minimizing side effects.
Study on Lipid Interaction Dynamics
A study investigated the dynamics of palmitoleic acid (POA) mobilization from phosphatidylcholine (including DPPC) in activated monocytes. The results indicated that specific phospholipid pools are linked to eicosanoid formation, with DPPC playing a significant role in inflammatory responses .
Drug Delivery Efficacy
In a recent study focusing on drug delivery systems, liposomes containing DPPC were tested for their ability to deliver anti-cancer agents effectively. The findings demonstrated that these liposomes could enhance the therapeutic index of the drugs while reducing systemic toxicity .
Comparative Analysis of Similar Compounds
| Compound Name | Fatty Acid Composition | Molecular Weight | Key Applications |
|---|---|---|---|
| 1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine | C15/C15 | 707.0 g/mol | Liposomal drug delivery |
| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | C16/C16 | 731.0 g/mol | Vaccine adjuvants |
| 1,2-Dioleoyl-sn-glycero-3-phosphocholine | C18/C18 | 785.0 g/mol | Gene therapy |
Q & A
Basic: What are the standard methods to determine the phase transition temperature (Tm) of C15:0 PC bilayers, and how does chain length affect this property?
Answer:
The phase transition temperature (Tm) of Cthis compound, a saturated phosphatidylcholine with 15-carbon acyl chains, is 35°C . To measure Tm, researchers use:
- Differential Scanning Calorimetry (DSC): Monitors heat flow changes during gel-to-fluid transitions.
- Atomic Force Microscopy (AFM): Observes structural changes (e.g., crack formation) in supported lipid bilayers during heating .
- Fluorescence Resonance Energy Transfer (FRET): Tracks lipid domain reorganization using labeled probes.
Chain length directly impacts Tm; longer chains (e.g., diC17:0 PC, Tm = 50°C) increase hydrophobic interactions, raising Tm, while shorter chains (e.g., diC14:0 PC, Tm = 24°C) reduce it .
Advanced: How can discrepancies in phase transition behavior of Cthis compound bilayers across studies be resolved?
Answer:
Discrepancies often arise from:
- Sample preparation: Variations in hydration buffer (e.g., ionic strength, pH) or vesicle extrusion methods (e.g., multilamellar vs. unilamellar vesicles) .
- Measurement techniques: AFM may detect pre-transitional cracking at lower temperatures than DSC due to substrate interactions .
- Impurities: Trace oxidation or hydrolysis products alter Tm. Validate purity via HPLC (≥99%) and store lipids at −20°C under inert gas .
To reconcile data, standardize protocols (e.g., electroformation for GUVs ) and cross-validate with multiple techniques.
Basic: What protocols are recommended for preparing giant unilamellar vesicles (GUVs) using Cthis compound?
Answer:
Electroformation is the gold standard:
Lipid deposition: Dissolve Cthis compound in chloroform (1 mg/mL), spread on indium tin oxide (ITO) slides, and dry under nitrogen .
Hydration: Use sucrose solution (100-300 mOsm) at 50°C (above Tm) for 1–2 hours.
AC field application: Apply a 10 Hz, 1 V/mm AC field to induce vesicle formation .
Cthis compound’s intermediate chain length (C15) balances membrane rigidity and fluidity, making it suitable for studying domain formation in asymmetric vesicles .
Advanced: How does Cthis compound’s acyl chain length influence membrane protein incorporation and nanodisc formation?
Answer:
- Protein incorporation: Shorter chains (e.g., C14:0 PC) increase membrane fluidity, enhancing gramicidin A clustering, while longer chains (C16:0 PC) restrict lateral diffusion . Cthis compound’s Tm near physiological temperatures allows tunable fluidity for protein reconstitution.
- Nanodiscs: Cthis compound’s phase behavior affects solubilization by styrene-maleic acid (SMA) copolymers. Optimal SMA:lipid ratios (e.g., 1:3) stabilize nanodiscs without denaturing proteins . Compare with diC16:0 PC (DPPC) to assess chain-length effects on disc size and stability.
Basic: What analytical techniques are used to quantify Cthis compound in lipidomics studies?
Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS): Reverse-phase columns (C18) separate lipid species, with Cthis compound identified via m/z 705.99 [M+H]<sup>+</sup> .
- Internal standards: Use deuterated PCs (e.g., D7-PC) for quantification in plasma or tissue samples .
- Enzymatic assays: Phospholipase D hydrolysis coupled to choline oxidase/peroxidase reactions for colorimetric detection .
Advanced: How can lipid asymmetry in Cthis compound-containing membranes be experimentally validated?
Answer:
- FRET-based asymmetry assays: Label outer leaflet lipids with NBD (fluorescent donor) and inner leaflet lipids with rhodamine (acceptor). Asymmetric vesicles show FRET efficiency changes upon scramblase activation .
- Chemical probes: Use non-membrane-permeable reagents (e.g., TNBS) to selectively modify outer leaflet amines. Quantify modification via LC-MS .
Cthis compound’s high Tm stabilizes asymmetry in gel-phase outer leaflets, while fluid-phase inner leaflets (e.g., DOPC) mimic biological membranes .
Basic: What precautions are critical for handling and storing Cthis compound?
Answer:
- Storage: Aliquot in glass vials under argon at −20°C to prevent oxidation/hydrolysis .
- Handling: Use chloroform/methanol (2:1) for solubilization; avoid aqueous buffers above Tm without vortexing.
- Purity checks: Monitor lipid integrity via TLC (silica gel, chloroform:methanol:water 65:25:4) .
Advanced: What experimental strategies address contradictions in Cthis compound’s role in membrane protein clustering?
Answer:
Contradictions arise from:
- Substrate effects in AFM: Mica-supported bilayers may artificially promote gramicidin clustering vs. free-standing vesicles .
- Cholesterol content: Cholesterol (20–30 mol%) suppresses Cthis compound phase separation, altering protein distribution .
Solutions: - Compare AFM data with neutron reflectometry (free-standing bilayers).
- Use lipidomics-grade Cthis compound (HPLC-purified) to eliminate oxidized species .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
